molecular formula C23H19Cl2NO2 B2768431 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide CAS No. 921580-15-6

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2768431
CAS No.: 921580-15-6
M. Wt: 412.31
InChI Key: BJAPMKOYRZXNQK-UHFFFAOYSA-N
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Description

The compound N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide features a complex acetamide scaffold with two distinct aromatic substituents:

  • A 4-chloro-2-(2-chlorobenzoyl)phenyl group at the amide nitrogen, introducing strong electron-withdrawing effects due to dual chlorine atoms and a benzoyl moiety.
  • A 2,5-dimethylphenyl group on the acetamide’s methylene carbon, contributing steric bulk and electron-donating methyl groups.

Below, we compare this compound with structurally related acetamides, focusing on synthesis, crystallography, substituent effects, and functional applications.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-14-7-8-15(2)16(11-14)12-22(27)26-21-10-9-17(24)13-19(21)23(28)18-5-3-4-6-20(18)25/h3-11,13H,12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAPMKOYRZXNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 2,5-dimethylphenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing chlorine atoms.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide exhibits significant antimicrobial activity. It has been shown to be effective against various Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its effectiveness against Candida albicans and lower activity against Gram-negative bacteria like Escherichia coli can be attributed to its lipophilicity, which facilitates cellular membrane penetration .

Anti-inflammatory and Antiallergic Effects

This compound also displays anti-inflammatory and antiallergic properties. In vitro studies have demonstrated its potential to inhibit key inflammatory pathways, making it a candidate for further development in treating conditions such as asthma and allergic reactions .

Role in Drug Synthesis

This compound serves as an intermediate in the synthesis of various pharmaceuticals, including benzodiazepines. It is utilized in the development of anxiolytic and anticonvulsant medications due to its ability to modulate specific molecular targets within biological systems .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. The results indicated a significant reduction in bacterial growth for Gram-positive strains, suggesting its potential as a therapeutic agent against resistant bacterial infections .

Case Study 2: Anti-inflammatory Applications

In another study focusing on anti-inflammatory properties, researchers assessed the compound's ability to inhibit inflammatory cytokine production in vitro. The findings revealed that it effectively reduced levels of pro-inflammatory cytokines, supporting its use in developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in disease pathways. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Differences :

  • The 2-chlorobenzoyl group in the target compound requires additional protection/deprotection steps compared to simpler dichlorophenyl derivatives.
  • Steric hindrance from the 2,5-dimethylphenyl group may reduce reaction yields compared to less bulky analogues (e.g., Compound 8 in , yield: 70.2%) .

Crystallographic and Solid-State Properties

Crystal structures of related compounds reveal insights into packing efficiency and hydrogen bonding:

Compound Space Group Hydrogen Bonding Motifs Dihedral Angles (Aromatic Rings) Reference
Target Compound Not reported Likely N–H⋯O/C–H⋯O interactions Estimated >50° (due to steric clash)
Compound (I) () P-1 R₂²(10) dimers via N–H⋯O 54.8°–77.5°
3,5-Dimethylphenyl Trichloroacetamide P21/c Two molecules/asymmetric unit
N-(4-Fluorophenyl)-2-chloroacetamide P21/c Intramolecular C–H⋯O, intermolecular N–H⋯O

Key Observations :

  • The target compound’s 2-chlorobenzoyl group may disrupt planar amide conformations, increasing dihedral angles between aromatic rings (similar to Compound (I) in ).
  • Steric effects from 2,5-dimethylphenyl could lead to multiple molecules per asymmetric unit, as seen in trichloroacetamides with bulky meta-substituents .

Substituent Effects on Physicochemical Properties

Melting Points and Solubility

Substituents significantly influence melting points and solubility:

Compound Substituents Melting Point (°C) Rf Value Reference
Target Compound 2-Chlorobenzoyl, 2,5-dimethylphenyl Not reported
Compound 13 () Sulfamoyl, dimethylisoxazolyl 241–248 0.83
Compound (I) () 3,4-Dichlorophenyl, pyrazolyl 200–202
N-(4-Fluorophenyl)-2-chloroacetamide 4-Fluorophenyl, chloroacetamide Not reported

Trends :

  • Electron-withdrawing groups (e.g., chloro, nitro) increase melting points by enhancing dipole-dipole interactions.
  • Bulky substituents (e.g., 2,5-dimethylphenyl) may reduce solubility in polar solvents compared to smaller analogues.

Urease Inhibition ()

Benzamide-acetamide hybrids with sulfonamide groups (e.g., Compound 11 ) exhibit urease inhibition (IC₅₀: ~5–10 µM) . The target compound’s chlorobenzoyl group may enhance binding to enzyme active sites through halogen bonding, though experimental data are needed.

Pesticidal Activity ()

Chloroacetamides with alkyl/aryl groups (e.g., alachlor , pretilachlor ) are herbicides targeting lipid synthesis . The target compound’s 2,5-dimethylphenyl group resembles pesticidal scaffolds in patents (e.g., trifluoromethylbenzothiazole acetamides) .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20H20Cl2N2O2
  • Molecular Weight : 391.29 g/mol
  • CAS Number : 24234-92-2

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of electron-donating groups (like methyl groups) on the phenyl rings has been associated with enhanced anti-cancer activity due to increased electron density, facilitating interactions with target proteins involved in cell proliferation .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the chloro-substituted phenyl moieties enhance antibacterial activity through their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects : Compounds in this class have been reported to possess anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Antitumor Studies

A notable study focused on the structure-activity relationship (SAR) of related compounds revealed that modifications at specific positions on the phenyl rings significantly affected their cytotoxicity against cancer cells. For instance, compounds with para-dimethyl substitutions showed IC50 values lower than conventional chemotherapeutics like doxorubicin .

CompoundIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22A-431

Antimicrobial Activity

In a comparative study evaluating the antibacterial properties of various derivatives, it was found that certain compounds exhibited activity comparable to standard antibiotics such as norfloxacin. This was attributed to the presence of functional groups that enhance membrane permeability and disrupt bacterial functions .

CompoundActivity AgainstReference
Compound AStaphylococcus aureus
Compound BEscherichia coli

Q & A

Q. What synthetic strategies are employed for synthesizing N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2,5-dimethylphenyl)acetamide, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: Synthesis typically involves multi-step reactions, including amide bond formation and Friedel-Crafts acylation. Key steps:

  • Amide coupling: Use carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to activate carboxylic acids ().
  • Acylation: Optimize temperature (e.g., 273 K) and solvent polarity to control electrophilic substitution on the aromatic ring ().
  • Side-product mitigation: Employ slow addition of reagents and inert atmospheres to suppress oxidation or hydrolysis byproducts ().

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Prioritize signals for:
    • Acetamide protons (δ 2.1–2.3 ppm, singlet) and aromatic protons (δ 6.7–8.7 ppm) ().
    • Chlorine-substituted phenyl rings (downfield shifts due to electron-withdrawing effects) ().
  • IR Spectroscopy: Confirm amide C=O (1650–1680 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) stretches ().
  • Mass Spectrometry: Validate molecular weight via ESI-MS (e.g., [M+H]+ peaks) ().

Q. How can preliminary in vitro assays be designed to evaluate the biological activity of this compound against target enzymes or receptors?

Methodological Answer:

  • Enzyme inhibition assays: Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl derivatives) for urease or α-glucosidase, with IC50 calculations ().
  • Dose-response curves: Test concentrations from 1 nM–100 µM, using DMSO as a solvent control (<1% v/v) ().
  • Positive controls: Include known inhibitors (e.g., acarbose for α-glucosidase) to validate assay sensitivity ().

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and binding interactions of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps ().
    • Predict reactivity sites via Fukui indices ().
  • Molecular Docking:
    • Use AutoDock Vina with crystal structures (e.g., PDB: 4YVD) to simulate binding to enzyme active sites. Prioritize hydrogen bonds with catalytic residues ().
Computational Parameter Recommended Settings Reference
Basis Set6-31G(d)
Docking Scoring FunctionVina (affinity in kcal/mol)

Q. How can researchers resolve contradictions in crystallographic data arising from conformational polymorphism in this acetamide derivative?

Methodological Answer:

  • Refinement tools: Use SHELXL for high-resolution data to model disorder (e.g., multiple conformers in asymmetric units) ().
  • Hydrogen bonding analysis: Apply graph-set notation (e.g., R22(10) motifs) to identify packing patterns ().
  • Validation metrics: Cross-check R-factors (<5%) and electron density maps (e.g., OMIT maps) for omitted regions ().

Q. What strategies are recommended for establishing structure-activity relationships (SAR) when modifying substituents on the phenyl rings of this compound?

Methodological Answer:

  • Systematic substitution: Vary substituents (e.g., -Cl, -CH3, -OCH3) on phenyl rings and compare bioactivity ().
  • QSAR modeling: Use Hammett σ constants to correlate electronic effects with IC50 values ().
  • Crystallographic SAR: Analyze steric clashes (e.g., dihedral angles >50° between aryl rings) that reduce binding ().
Substituent Effect on Activity Reference
2,5-DimethylEnhanced lipophilicity
4-ChloroIncreased electrophilicity

Q. How should reaction mechanisms involving this compound be elucidated using kinetic studies and intermediate trapping techniques?

Methodological Answer:

  • Kinetic profiling: Monitor reaction progress via HPLC at 0, 15, 30, 60 min intervals under varying pH (4–10) ().
  • Intermediate trapping: Use low-temperature (−78°C) quenching with methanol to isolate reactive species (e.g., acylium ions) ().
  • Isotopic labeling: Incorporate 18O in amide carbonyls to track hydrolysis pathways via mass spectrometry ().

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